1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate
Description
1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10(15(19)20-8-13-7-17-9-21-13)6-14(18)11-2-4-12(16)5-3-11/h2-5,7,9-10H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNCSFVYXXOSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)OCC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid with thiazole derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding.
Industry: In the industrial sector, thiazole derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate can be compared with other thiazole derivatives such as:
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
4-(4-Chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid: Another similar compound with variations in the substituents on the thiazole ring, resulting in distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
